4-(Propane-1-sulfonamido)benzoic acid
Description
Contextualizing the Sulfonamide Chemical Class in Medicinal Chemistry
To understand the significance of 4-(propane-1-sulfonamido)benzoic acid, it is essential to first appreciate the roles of its constituent chemical classes in drug discovery and development.
The discovery of sulfonamide drugs marked a pivotal moment in the history of medicine, heralding the age of antibacterial chemotherapy. wikipedia.org Before the advent of penicillin, sulfonamides were the first class of drugs to effectively treat a wide range of bacterial infections, significantly reducing mortality from diseases like pneumonia, streptococcal infections, and meningitis. wikipedia.orgclevelandclinic.org The first commercially available sulfonamide, Prontosil, was discovered in the 1930s and was found to be a prodrug, metabolizing in the body to the active agent sulfanilamide. openaccesspub.org
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. numberanalytics.comrxlist.com Folic acid is a vital nutrient for bacterial growth and replication. rxlist.com Since humans obtain folic acid from their diet, sulfonamides can selectively target bacteria without harming the host. wikipedia.org
Beyond their antibacterial properties, the sulfonamide functional group is a versatile scaffold found in a wide array of therapeutic agents. ajchem-b.comresearchgate.net This chemical moiety is present in drugs with diverse pharmacological activities, including:
Diuretics: Thiazide and loop diuretics often contain a sulfonamide group. wikipedia.org
Antidiabetic Drugs: Sulfonylureas, a class of drugs used to treat type 2 diabetes, are characterized by their sulfonamide structure. openaccesspub.org
Anticonvulsants: Certain anticonvulsant medications incorporate the sulfonamide group. wikipedia.org
Anti-inflammatory Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, contain a sulfonamide moiety. wikipedia.org
Antiviral and Anticancer agents: The sulfonamide scaffold has been explored for its potential in developing antiviral and anticancer therapies. ajchem-b.comresearchgate.net
The enduring legacy of sulfonamides in medicine is a testament to their chemical stability and their ability to be synthetically modified to achieve a broad spectrum of biological activities. ajchem-b.comresearchgate.net
Benzoic acid and its derivatives are another cornerstone of medicinal chemistry. ontosight.ai The benzoic acid scaffold is a common feature in both natural products and synthetic drugs, contributing to a wide range of biological activities. preprints.org The carboxylic acid group of benzoic acid is a key functional group that can participate in various interactions with biological targets, such as hydrogen bonding and ionic interactions. libretexts.orgbyjus.com
In contemporary drug discovery, benzoic acid derivatives are investigated for numerous therapeutic applications, including:
Anticancer Agents: Many benzoic acid derivatives have been synthesized and evaluated for their potential as anticancer drugs. preprints.orgnih.gov
Anti-inflammatory Drugs: The anti-inflammatory properties of some benzoic acid derivatives have been a focus of research. ontosight.ai
Antimicrobial Agents: Researchers have explored the antimicrobial potential of various benzoic acid derivatives. ontosight.ai
Antiviral Agents: A series of benzoic acid derivatives have been synthesized and tested for their ability to inhibit viral enzymes, such as influenza neuraminidase. acs.orgnih.gov
The versatility of the benzoic acid scaffold allows for the synthesis of large libraries of compounds with diverse pharmacological profiles, making it a valuable starting point for the development of new therapeutic agents. preprints.orgacs.org
Compound Nomenclature and Structural Features of this compound
A clear understanding of a compound's nomenclature and structural features is fundamental to its scientific study.
The systematic name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . chemicalregister.com This name precisely describes the molecular structure, indicating a benzoic acid molecule with a propane-1-sulfonamido group attached at the fourth position of the benzene (B151609) ring.
In scientific literature and chemical databases, this compound may also be referred to by several synonyms.
| Synonym |
|---|
| 4-(propylsulfamoyl)benzoic acid |
| 4-(N-Propylsulfamoyl)benzoic acid |
| Benzoic acid, 4-[(propylamino)sulfonyl]- |
| p-(N-propylsulfamoyl)benzoic acid |
| Mono-N-depropylprobenecid |
The chemical properties and biological activity of this compound are dictated by its two primary functional groups: the sulfonamide group and the carboxylic acid group.
The sulfonamide group consists of a sulfonyl group (O=S=O) directly bonded to a nitrogen atom. wikipedia.org In this compound, the nitrogen atom is further substituted with a propyl group. This functional group is known for its chemical stability and its ability to act as a hydrogen bond donor and acceptor. researchgate.net The geometry around the sulfur atom in a sulfonamide is tetrahedral. researchgate.net
The carboxylic acid group (-COOH) is composed of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. chemistrytalk.orgmsu.edu This group is acidic due to the resonance stabilization of the carboxylate anion that forms upon deprotonation. libretexts.org Carboxylic acids are polar and can form strong hydrogen bonds, which influences their physical properties such as boiling point and solubility. libretexts.orgbyjus.com
| Functional Group | Key Structural Features | General Properties |
|---|---|---|
| Sulfonamide | A sulfonyl group (O=S=O) bonded to a nitrogen atom. | Chemically stable, acts as a hydrogen bond donor and acceptor. |
| Carboxylic Acid | A carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon. | Acidic, polar, forms strong hydrogen bonds. |
Overview of Current Research Landscape and Future Significance for this compound
The current research landscape for this compound itself is somewhat limited in publicly available literature. However, its structural similarity to other well-studied compounds provides a strong basis for its potential future significance.
For instance, the closely related compound probenecid, which is N,N-dipropyl-4-sulfamoylbenzoic acid, is a well-known uricosuric agent. epa.gov Research into derivatives of such established drugs is a common strategy in medicinal chemistry to discover new therapeutic agents with improved properties.
Given the broad spectrum of biological activities associated with both sulfonamides and benzoic acid derivatives, this compound represents a promising scaffold for further investigation. Future research could explore its potential in various therapeutic areas, including but not limited to:
Antibacterial agents: Building upon the classic activity of sulfonamides.
Anticancer agents: Leveraging the known anticancer potential of both parent scaffolds. preprints.orgnih.gov
Enzyme inhibitors: The sulfonamide and carboxylic acid groups are common features in molecules designed to inhibit specific enzymes. acs.org
The synthesis and biological evaluation of this compound and its analogs could lead to the discovery of novel compounds with valuable pharmacological properties. Its role as a chemical intermediate or building block in the synthesis of more complex molecules is also an area of potential interest. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(propylsulfonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGORDGQIQRLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Propane 1 Sulfonamido Benzoic Acid
General Principles of Sulfonamide Synthesis Relevant to Benzoic Acid Derivatives
The synthesis of sulfonamides tethered to a benzoic acid moiety can be approached from two main retrosynthetic pathways: the sulfonylation of an aminobenzoic acid precursor or the derivatization of a pre-formed sulfamoylbenzoic acid.
A prevalent and direct method for synthesizing 4-(propane-1-sulfonamido)benzoic acid involves the reaction of 4-aminobenzoic acid with propane-1-sulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The amino group of 4-aminobenzoic acid acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium bicarbonate. The choice of solvent is also crucial and often involves aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran to ensure the solubility of the reactants.
Table 1: Reaction Parameters for Sulfonylation of 4-Aminobenzoic Acid
| Parameter | Typical Conditions |
| Reactants | 4-Aminobenzoic acid, Propane-1-sulfonyl chloride |
| Base | Pyridine, Triethylamine, Sodium bicarbonate |
| Solvent | Dichloromethane, Chloroform, Tetrahydrofuran |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours to overnight |
An alternative synthetic strategy begins with 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide. In this approach, the sulfonamide nitrogen is alkylated with a suitable propyl-containing electrophile, such as 1-bromopropane or 1-iodopropane. This reaction typically requires a base to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion. Common bases for this transformation include sodium hydride or potassium carbonate.
This method offers the advantage of starting with a commercially available building block that already contains the sulfamoylbenzoic acid core. However, careful control of reaction conditions is necessary to avoid competing reactions, such as esterification of the carboxylic acid group.
Specific Synthetic Routes for this compound
While the general principles provide a roadmap, the practical synthesis of this compound can be achieved through both conventional and more advanced, efficiency-focused techniques.
The most common conventional synthesis follows the sulfonylation of 4-aminobenzoic acid. A typical laboratory-scale procedure would involve dissolving 4-aminobenzoic acid in a suitable solvent with a base, followed by the slow addition of propane-1-sulfonyl chloride at a reduced temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature until completion, as monitored by techniques such as thin-layer chromatography (TLC). Work-up usually involves acidification to precipitate the product, followed by filtration and purification by recrystallization.
To enhance reaction rates, improve yields, and promote greener chemical processes, several advanced synthetic techniques have been explored for the synthesis of sulfonamides.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. In the context of sulfonamide synthesis, microwave heating can accelerate the reaction between an amine and a sulfonyl chloride. The use of microwave reactors allows for precise temperature and pressure control, leading to cleaner reactions with fewer byproducts. For the synthesis of this compound, a mixture of 4-aminobenzoic acid, propane-1-sulfonyl chloride, and a base in a suitable solvent can be subjected to microwave irradiation for a short period, significantly reducing the multi-hour reaction times of conventional methods.
One-Pot Synthesis: One-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A one-pot synthesis of this compound could involve the in-situ generation of the sulfonyl chloride from propane-1-sulfonic acid, followed by the immediate addition of 4-aminobenzoic acid. A novel one-pot method has been developed for the synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation, which could potentially be adapted for this synthesis nih.gov.
Ionic Liquid Support: Ionic liquids, which are salts with low melting points, can serve as both solvents and catalysts in organic reactions. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for developing environmentally friendly synthetic processes. While specific applications to this compound are not widely reported, the use of ionic liquids in sulfonamide synthesis has been demonstrated to facilitate product isolation and catalyst recycling.
Derivatization Strategies for Structural Modification and Analogue Generation
The presence of the carboxylic acid group in this compound provides a convenient handle for a variety of derivatization reactions, allowing for the generation of a library of analogues with potentially diverse biological activities or material properties.
The most common derivatization strategies focus on the transformation of the carboxylic acid into esters and amides.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often milder and more versatile.
Amide Bond Formation: A wide array of amide analogues can be synthesized by coupling the carboxylic acid with various primary or secondary amines. This is typically achieved using a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The general procedure involves mixing the carboxylic acid, amine, coupling agent, and a base (if the amine is used as a salt) in a suitable aprotic solvent.
Table 2: Common Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Product |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Heat | Ester |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride |
| Amide Formation | Amine, Coupling agent (e.g., EDC, DCC), Base (e.g., DIPEA) | Amide |
Modifications at the Carboxylic Acid Moiety (e.g., Esterification)
The carboxylic acid group is a primary site for modification, most commonly through esterification. This reaction converts the carboxylic acid into an ester, which can alter the compound's polarity, solubility, and reactivity. A prevalent method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.
For this compound, the general reaction for esterification can be depicted as follows:
Reaction Scheme for Fischer Esterification:
Reactants: this compound, Alcohol (e.g., methanol, ethanol)
Catalyst: Strong acid (e.g., H₂SO₄)
Conditions: Heat
Products: Corresponding ester and water
Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an alcohol to yield the desired ester. This method is often faster and not reversible but requires handling of moisture-sensitive and corrosive reagents.
The table below summarizes various alcohols that can be used in the esterification of this compound to produce a range of ester derivatives.
Table 1: Examples of Ester Derivatives from this compound
| Reactant Alcohol | Product Name |
|---|---|
| Methanol | Methyl 4-(propane-1-sulfonamido)benzoate |
| Ethanol | Ethyl 4-(propane-1-sulfonamido)benzoate |
| Propan-1-ol | Propyl 4-(propane-1-sulfonamido)benzoate |
Functionalization at the Sulfonamide Nitrogen (e.g., Alkylation, Acylation)
The sulfonamide nitrogen in this compound possesses a proton that can be substituted, allowing for alkylation and acylation reactions. These modifications can significantly impact the electronic and steric properties of the molecule.
Alkylation: N-alkylation of the sulfonamide can be achieved by reacting it with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide nitrogen, forming a more nucleophilic anion that then reacts with the alkyl halide. The choice of base and reaction conditions is crucial to avoid competing reactions at the carboxylic acid moiety. Common bases include potassium carbonate or sodium hydride.
Manganese-catalyzed N-alkylation using alcohols as alkylating agents represents a more recent and efficient method. savemyexams.com This "borrowing hydrogen" approach allows for the use of a wide range of alcohols to introduce various alkyl groups onto the sulfonamide nitrogen. savemyexams.com
Acylation: N-acylation involves the introduction of an acyl group onto the sulfonamide nitrogen. This is typically carried out using acylating agents such as acid chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. nih.gov Bismuth(III) salts have also been shown to be effective catalysts for the N-acylation of sulfonamides under solvent-free conditions, offering a more environmentally friendly approach. jove.com These reactions lead to the formation of N-acylsulfonamides, which are known to have acidic properties comparable to carboxylic acids. nih.gov
The table below illustrates potential derivatives from the functionalization of the sulfonamide nitrogen.
Table 2: Potential Derivatives from N-Functionalization
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Alkylation | Methyl iodide | N-methyl-4-(propane-1-sulfonamido)benzoic acid |
| Alkylation | Benzyl bromide | N-benzyl-4-(propane-1-sulfonamido)benzoic acid |
| Acylation | Acetyl chloride | N-acetyl-4-(propane-1-sulfonamido)benzoic acid |
Introduction of Diverse Substituents on the Aromatic Ring
The aromatic ring of this compound is another site for modification through electrophilic aromatic substitution reactions. The position of the incoming substituent is dictated by the directing effects of the existing groups: the carboxylic acid (-COOH) and the sulfonamido (-NHSO₂C₃H₇) groups.
The carboxylic acid group is an electron-withdrawing group and a meta-director. quora.comdoubtnut.comdoubtnut.com It deactivates the aromatic ring towards electrophilic attack, making the reaction conditions more forcing than for benzene (B151609) itself. youtube.com The sulfonamido group, on the other hand, is generally considered an ortho, para-director.
In the case of this compound, these two groups are in a para relationship. The deactivating nature of the carboxylic acid group will dominate, making electrophilic substitution challenging. However, the directing effects of both groups must be considered. The carboxylic acid group will direct incoming electrophiles to the positions meta to it (positions 2 and 6), while the sulfonamido group will direct to the positions ortho to it (positions 3 and 5). Since the positions meta to the carboxylic acid are the same as the positions ortho to the sulfonamido group, it is expected that substitution will occur at the 3 and/or 5 positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom.
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, although they are often less effective on strongly deactivated rings.
The table below shows the expected major products from the introduction of substituents onto the aromatic ring.
Table 3: Expected Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 3-Nitro-4-(propane-1-sulfonamido)benzoic acid |
| Bromination | Br⁺ | 3-Bromo-4-(propane-1-sulfonamido)benzoic acid |
| Chlorination | Cl⁺ | 3-Chloro-4-(propane-1-sulfonamido)benzoic acid |
Optimization of Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
The effective purification and isolation of this compound and its synthetic intermediates are critical for obtaining high-purity materials. The choice of technique depends on the physical and chemical properties of the compound, such as its solubility, polarity, and crystallinity.
Recrystallization: Recrystallization is a primary method for purifying solid compounds. ma.eduresearchgate.netyoutube.comscribd.compitt.edu This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. ma.edupitt.edu For this compound, which is a solid, an ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com Water or aqueous-organic solvent mixtures are often suitable for polar compounds like benzoic acid derivatives. ma.eduscribd.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration. ma.eduresearchgate.net
Acid-Base Extraction: Given the presence of the acidic carboxylic acid group, acid-base extraction is a useful technique for separating the compound from neutral or basic impurities. lookchem.com The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the purified carboxylic acid, which can be collected by filtration. lookchem.com
Chromatography: Chromatographic techniques are powerful for both purification and analysis.
Column Chromatography: This method is used for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel). rsc.org A suitable solvent system (eluent) is chosen to move the compounds through the column at different rates. For a molecule with both a polar carboxylic acid and a sulfonamide group, a polar stationary phase like silica gel with a moderately polar eluent system (e.g., a mixture of ethyl acetate and hexane) would likely be effective.
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and determining the purity of a sample. rsc.orgusda.gov It operates on the same principles as column chromatography but on a smaller scale.
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC is a suitable method. biotage.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The addition of buffers or pH modifiers to the mobile phase can improve the separation of ionizable compounds like carboxylic acids. biotage.com
The following table summarizes the applicability of different purification techniques.
Table 4: Purification Techniques and Their Applications
| Technique | Principle | Application |
|---|---|---|
| Recrystallization | Differential solubility at varying temperatures | Primary purification of the final solid product and crystalline intermediates. |
| Acid-Base Extraction | Differential solubility of acidic/basic/neutral compounds in aqueous and organic phases | Separation from non-acidic impurities. |
| Column Chromatography | Differential adsorption on a stationary phase | Purification of intermediates and the final product, especially for non-crystalline solids or for separating closely related compounds. |
| Thin-Layer Chromatography | Differential adsorption on a stationary phase | Reaction monitoring and qualitative purity assessment. |
Molecular Structure, Electronic Properties, and Conformational Analysis of 4 Propane 1 Sulfonamido Benzoic Acid
Theoretical Frameworks for Structural Elucidation
To fully comprehend the three-dimensional arrangement and dynamic behavior of 4-(Propane-1-sulfonamido)benzoic acid, computational chemistry offers a suite of methods for in-depth analysis.
Quantum chemical methods are instrumental in determining the optimized geometry and electronic structure of molecules. Density Functional Theory (DFT) is a widely used approach that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable. For molecules like this compound, DFT, particularly with hybrid functionals like B3LYP, can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, also serve as a valuable tool for structural elucidation. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory can offer highly accurate results, especially when used with appropriate basis sets (e.g., 6-311++G(d,p)). These calculations can be used to determine key structural parameters.
Illustrative Optimized Geometrical Parameters:
Disclaimer: The following data is illustrative and based on typical values from DFT calculations on analogous sulfonamide and benzoic acid derivatives. Specific experimental or theoretical data for this compound is not currently available in published literature.
Table 1: Selected Bond Lengths of this compound
| Bond | Illustrative Bond Length (Å) |
| S-N | 1.65 |
| S=O (symmetric) | 1.45 |
| S=O (asymmetric) | 1.45 |
| C-S | 1.78 |
| C=O (carboxyl) | 1.22 |
| C-O (carboxyl) | 1.35 |
| C-C (aromatic) | 1.39 - 1.41 |
Table 2: Selected Bond Angles of this compound
| Angle | Illustrative Bond Angle (°) |
| O-S-O | 120.0 |
| N-S-C | 107.0 |
| C-N-S | 125.0 |
| O=C-O (carboxyl) | 123.0 |
Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. For instance, a hydrogen bond could potentially form between the hydrogen of the sulfonamide (N-H) and one of the oxygen atoms of the carboxylic acid group, or vice versa, depending on the spatial arrangement. Such interactions can significantly influence the molecule's preferred conformation and, consequently, its chemical and physical properties. In the solid state, intermolecular hydrogen bonding is a dominant feature, often leading to the formation of dimers through the carboxylic acid groups. researchgate.net
Table 3: Key Dihedral Angles Influencing Conformation
| Dihedral Angle | Description | Illustrative Value (°) |
| C(aromatic)-C(aromatic)-S-N | Rotation of the sulfonamido group relative to the benzene (B151609) ring. | 70 - 90 |
| C(aromatic)-S-N-H | Orientation of the hydrogen on the nitrogen of the sulfonamide. | 180 |
| C(aromatic)-C(carboxyl)-O-H | Orientation of the hydroxyl group of the carboxylic acid. | 0 or 180 |
Electronic Structure and Reactivity Studies
The arrangement of electrons within this compound governs its reactivity. The electronic properties can be effectively studied using computational methods that provide insights into electron distribution and energy levels of molecular orbitals.
The benzene ring in this compound is a classic example of an aromatic system with delocalized π-electrons. The substituents on the ring, the electron-withdrawing carboxylic acid group and the sulfonamido group, modulate the electron density of the ring. The sulfonamido group is generally considered to be electron-withdrawing, which would decrease the electron density of the aromatic ring. This delocalization is fundamental to the molecule's stability and influences its reactivity towards electrophilic aromatic substitution.
The primary acidic site in this compound is the proton of the carboxylic acid group. The acidity of this group is influenced by the electron-withdrawing nature of the sulfonamido group at the para position, which would be expected to increase the acidity compared to benzoic acid itself. The sulfonamide proton (N-H) is also weakly acidic.
Potential reactive sites can be identified by analyzing the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. Regions of negative potential (typically around the oxygen atoms of the carboxyl and sulfonyl groups) are susceptible to electrophilic attack, while regions of positive potential (around the acidic protons) are prone to nucleophilic attack.
Frontier molecular orbital (FMO) theory is a powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding nucleophilic and electrophilic interactions.
Nucleophilic Attack: A nucleophile will preferentially attack sites on the molecule where the LUMO is localized. For this compound, the LUMO is expected to be distributed over the aromatic ring and the carboxylic acid group, suggesting these are potential sites for nucleophilic attack.
Electrophilic Attack: An electrophile will target regions of high electron density, which correspond to the location of the HOMO. The HOMO is likely to be localized on the benzene ring and the oxygen atoms.
The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Table 4: Illustrative Electronic Properties of this compound
Disclaimer: The following data is illustrative and based on typical values from DFT calculations on analogous molecules. Specific theoretical data for this compound is not currently available in published literature.
| Property | Illustrative Value |
| HOMO Energy | -7.0 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.5 eV |
| Dipole Moment | 3.5 D |
Intermolecular Interactions and Solid-State Characteristics
A comprehensive search of the current scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed quantitative analysis of its solid-state characteristics, including precise hydrogen bond lengths, bond angles, and crystal packing parameters, cannot be provided at this time.
However, based on the functional groups present in the molecule—a carboxylic acid and a sulfonamide—it is possible to predict the principal intermolecular interactions that would govern its solid-state assembly. Molecules of this type are known to form extensive networks of hydrogen bonds.
The primary intermolecular interactions expected for this compound are:
Carboxylic Acid Dimerization: The carboxylic acid group is a strong hydrogen bond donor (-O-H) and acceptor (C=O). It is highly probable that two molecules of this compound would form a centrosymmetric dimer in the solid state through strong O-H···O hydrogen bonds between their carboxylic acid moieties. This is a very common and stable motif for carboxylic acids in the solid state.
Sulfonamide Hydrogen Bonding: The sulfonamido group provides a hydrogen bond donor (N-H) and two strong hydrogen bond acceptors (the two oxygen atoms of the sulfonyl group, O=S=O). This would allow for the formation of N-H···O hydrogen bonds, linking the carboxylic acid dimers into larger supramolecular assemblies, such as chains or sheets.
While specific data is unavailable for this compound, studies on analogous compounds, such as 4-benzenesulfonamido-benzoic acid, have confirmed the presence of both N-H···O and O-H···O hydrogen bonds, which stabilize the crystal structure. In related structures, the carboxylic acid groups form dimers that are further linked by hydrogen bonds involving the sulfonamide group. It is reasonable to hypothesize that this compound would adopt a similar hydrogen-bonding network.
Without experimental crystallographic data, a definitive description of the three-dimensional crystal structure and the creation of data tables with specific geometric parameters for this compound remains speculative. Further research, including single-crystal X-ray diffraction analysis, would be necessary to elucidate the precise solid-state characteristics of this compound.
Spectroscopic and Analytical Characterization Methodologies for 4 Propane 1 Sulfonamido Benzoic Acid
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of 4-(Propane-1-sulfonamido)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the propyl group, the aromatic ring, the sulfonamide N-H, and the carboxylic acid O-H. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The signals from the propyl group would present as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and another triplet for the methylene group attached to the sulfur atom.
Predicted ¹H-NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | COOH |
| ~10.5 | Singlet | 1H | SO₂NH |
| ~7.9 | Doublet | 2H | Aromatic H (ortho to COOH) |
| ~7.3 | Doublet | 2H | Aromatic H (ortho to SO₂NH) |
| ~3.1 | Triplet | 2H | SO₂-CH₂- |
| ~1.7 | Sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary based on solvent and other conditions.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, this includes the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the propyl chain. The carbon attached to the carboxylic acid group and the carbon attached to the sulfonamide group on the aromatic ring would appear at distinct chemical shifts due to the different electronic effects of these substituents.
Predicted ¹³C-NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~142 | Aromatic C-SO₂NH |
| ~131 | Aromatic C-H (ortho to COOH) |
| ~128 | Aromatic C-COOH |
| ~119 | Aromatic C-H (ortho to SO₂NH) |
| ~53 | SO₂-CH₂- |
| ~22 | -CH₂-CH₂-CH₃ |
| ~13 | -CH₂-CH₃ |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by absorption bands indicative of the carboxylic acid, sulfonamide, and aromatic moieties.
Key expected absorption bands include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, N-H stretching from the sulfonamide, and two strong S=O stretches. Aromatic C-H and C=C stretching vibrations would also be present.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3250 | N-H stretch | Sulfonamide |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1340 | Asymmetric S=O stretch | Sulfonamide |
| ~1160 | Symmetric S=O stretch | Sulfonamide |
Note: These are characteristic wavenumber ranges. The exact position and intensity of peaks can be influenced by the molecular environment and sample state.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₁₀H₁₃NO₄S. This technique provides strong evidence for the compound's identity and can help distinguish it from isomers or compounds with similar nominal masses.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would be most suitable, typically employing a C18 column. thaiscience.info
The mobile phase would likely consist of an aqueous buffer (such as ammonium acetate or phosphate buffer with adjusted pH) and an organic modifier like acetonitrile or methanol. thaiscience.infoust.edu Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance. ust.eduresearchgate.net Method validation according to ICH guidelines would establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). thaiscience.inforesearchgate.net
Typical HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and Acetonitrile/Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230-254 nm |
| Injection Volume | 10-20 µL |
Capillary Electrophoresis (CE) offers an alternative, high-efficiency separation technique for charged species like this compound. nih.gov In its anionic form at appropriate pH, the compound can be separated based on its electrophoretic mobility. nih.gov CE methods are known for their high resolution, speed, and minimal sample consumption. nih.gov
For enhanced detection sensitivity, especially at trace levels, derivatization strategies can be employed. The carboxylic acid functional group can be reacted with a labeling agent that imparts a fluorescent or highly chromophoric tag, significantly lowering the limit of detection. This approach is particularly useful for analyzing samples with complex matrices or when very low concentrations need to be measured.
Quantitative Analysis and Purity Assessment for Research Applications
The accurate determination of concentration and the assessment of purity are critical for the use of this compound in research applications. The presence of impurities can significantly impact the outcome of biological assays and other scientific investigations. A combination of chromatographic and classical analytical techniques is employed to ensure the compound meets the high-purity requirements for research-grade material. These methodologies provide quantitative data on the amount of the target compound and establish its purity profile.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. As a known metabolite of Probenecid, many analytical methods developed for the parent drug and its related substances are applicable. A reversed-phase HPLC (RP-HPLC) method is typically employed, offering high resolution and sensitivity.
The method's principle involves injecting a solution of the compound onto a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzoic acid moiety contains a chromophore that absorbs UV light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the analyte is compared to a calibration curve constructed from certified reference standards.
Table 1: Example RP-HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Typical Retention Time | 7.5 minutes |
| Acceptance Criterion | Purity ≥ 98% (by area normalization) |
Titrimetry
Titrimetric analysis offers a reliable, absolute method for determining the purity of this compound. The method leverages the acidic properties of both the carboxylic acid group and the sulfonamide proton. A non-aqueous acid-base titration is often preferred. The feebly acidic nature of the sulfonamide group is enhanced in basic organic solvents, allowing for a sharp and clear endpoint.
In this procedure, a precisely weighed sample of the compound is dissolved in a suitable non-aqueous solvent, such as dimethylformamide or butylamine. The solution is then titrated with a standardized strong base, like sodium methoxide, using a visual indicator (e.g., thymol blue) or a potentiometric endpoint detection system. The purity is calculated based on the amount of titrant consumed to reach the equivalence point. This technique is highly accurate for assaying bulk material and qualifying reference standards.
Table 2: Representative Titrimetric Method for Assay
| Parameter | Description |
| Titration Type | Non-aqueous Acid-Base Titration |
| Sample | ~200 mg of this compound, accurately weighed |
| Solvent | Dimethylformamide (DMF) |
| Titrant | 0.1 N Sodium Methoxide in Toluene/Methanol |
| Indicator | Thymol Blue or Potentiometric detection |
| Endpoint | First permanent clear blue color |
| Acceptance Criterion | 98.0% - 102.0% on the dried basis |
Elemental Analysis
Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound and assess its purity. This destructive method precisely measures the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound, C₁₀H₁₃NO₄S. A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and high purity. Significant deviations may indicate the presence of impurities, residual solvents, or water.
Table 3: Theoretical vs. Acceptable Elemental Composition
| Element | Theoretical % | Typical Acceptance Range |
| Carbon (C) | 49.37 | 49.37 ± 0.40 |
| Hydrogen (H) | 5.39 | 5.39 ± 0.40 |
| Nitrogen (N) | 5.76 | 5.76 ± 0.40 |
| Sulfur (S) | 13.18 | 13.18 ± 0.40 |
| Oxygen (O) | 26.31 | (By difference) |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is an advanced analytical method for determining the purity of organic compounds with high precision and accuracy. ox.ac.uk Unlike chromatographic techniques, qNMR can provide a direct measurement of the analyte's purity without the need for a specific reference standard of the same compound. nanalysis.com
The procedure involves dissolving a known mass of the this compound sample along with a known mass of a certified internal standard (a compound of high purity that does not have overlapping signals with the analyte) in a suitable deuterated solvent. The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure a linear response. The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard. This method is particularly valuable for certifying reference materials. acs.org
Table 4: Illustrative Parameters for qNMR Purity Assessment
| Parameter | Description |
| Spectrometer | 400 MHz or higher |
| Internal Standard | Maleic Anhydride or 1,3,5-Trimethoxybenzene (certified purity) |
| Solvent | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
| Analyte Signal | Aromatic protons of the benzoic acid ring |
| Standard Signal | Olefinic protons of Maleic Anhydride or methoxy protons of the standard |
| Acquisition Parameters | Long relaxation delay (D1) to ensure full spin-lattice relaxation |
| Purity Calculation | Based on the ratio of integrals, number of protons, molecular weights, and masses |
Computational Chemistry and Molecular Modeling of 4 Propane 1 Sulfonamido Benzoic Acid
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 4-(Propane-1-sulfonamido)benzoic acid, to the active site of a target protein.
Molecular docking simulations are crucial for predicting how this compound may interact with potential biological targets like dihydropteroate (B1496061) synthase (DHPS) and β-glucosidase.
Dihydropteroate Synthase (DHPS): Sulfonamides are well-known inhibitors of DHPS, a key enzyme in the folate biosynthesis pathway of bacteria. Docking studies of similar sulfonamide derivatives into the DHPS active site reveal a common binding pattern. researchgate.net It is predicted that the sulfonamide moiety of this compound would mimic the natural substrate, p-aminobenzoic acid (PABA). The simulation would likely show the carboxylate group of the benzoic acid ring forming crucial hydrogen bonds and salt bridges with conserved basic residues, such as Arginine, in the active site. The sulfonamide group itself is expected to form hydrogen bonds with other key residues, like another Arginine residue, while the propyl group and the benzene (B151609) ring would engage in hydrophobic and van der Waals interactions within the binding pocket. researchgate.net
β-glucosidase: Certain sulfonamides have also been investigated as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase, which shares mechanistic similarities with β-glucosidase. mdpi.comnih.gov Docking this compound into the active site of a β-glucosidase homolog would likely predict interactions with key catalytic residues. For instance, studies on similar inhibitors targeting α-glucosidase have highlighted the importance of interactions with aspartate residues (e.g., Asp203, Asp327, Asp542) which are critical for catalysis. mdpi.com The benzoic acid portion could interact with these acidic residues, while the sulfonamide group could form additional hydrogen bonds, anchoring the molecule within the active site.
The predicted interactions are summarized in the table below.
| Biological Target | Predicted Interacting Moiety of Compound | Potential Interacting Residues | Type of Interaction |
|---|---|---|---|
| DHPS | Carboxylate Group | Arginine, Lysine | Hydrogen Bond, Salt Bridge |
| Sulfonamide Group | Arginine | Hydrogen Bond | |
| Propyl Group / Benzene Ring | Hydrophobic Pocket Residues | Hydrophobic, van der Waals | |
| β-glucosidase | Carboxylate Group | Aspartate, Glutamate | Hydrogen Bond |
| Sulfonamide Group | Aspartate, Asparagine | Hydrogen Bond |
Following the prediction of the binding pose, scoring functions are used to calculate the binding energy, which estimates the binding affinity between the ligand and the protein. A lower binding energy (more negative value) suggests a more stable complex and potentially higher inhibitory activity. For related sulfonamides targeting DHPS, binding scores have been reported in the range of -5.4 kcal/mol. researchgate.net For other sulfonamide derivatives targeting enzymes like carbonic anhydrase, theoretical inhibition constants (Ki) have been calculated to be in the nanomolar range (< 10 nM). rsc.org These values serve as a benchmark for assessing the potential efficacy of this compound as an inhibitor.
The table below shows representative theoretical binding affinities for analogous compounds from the literature.
| Compound Class | Target | Reported Binding Score (kcal/mol) | Reported Theoretical Ki (nM) |
|---|---|---|---|
| Benzenesulfonamide (B165840) Derivative | DHPS | -5.4 researchgate.net | N/A |
| Sulfonamide Derivative | α-glucosidase | -16.18 (for standard) mdpi.com | N/A |
| Benzenesulfonamide Derivative | Carbonic Anhydrase IX/XII | N/A | 5.9 - 9.4 rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
For a series of compounds including derivatives of this compound, a QSAR model can be developed. This involves calculating a wide range of "descriptors" for each molecule, which are numerical representations of its physicochemical properties (e.g., LogP for hydrophobicity, molecular weight, polar surface area) and structural features. A mathematical equation is then generated that correlates these descriptors with the experimentally determined biological activity (e.g., IC50). Studies on benzenesulfonamide derivatives have shown that QSAR models can yield high predictive power, with squared correlation coefficients (R²) between 0.83 and 0.89. nih.gov Such a model could then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
A significant advantage of QSAR is its ability to identify the key molecular properties that govern biological activity. scielo.br For example, the final QSAR equation might reveal that higher activity is correlated with lower hydrophobicity and a specific distribution of electrostatic charge. This information is invaluable for medicinal chemists, as it provides a clear rationale for structural modification. For instance, if a descriptor related to the size of the alkyl chain on the sulfonamide is found to be critical, this would guide the synthesis of analogs with varying chain lengths to optimize potency.
Advanced Simulation Techniques (e.g., Molecular Dynamics, Free Energy Perturbation)
While molecular docking provides a static snapshot of the binding event, advanced techniques like Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of all atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose predicted by docking. These simulations can reveal how the ligand and protein adjust their conformations upon binding and can highlight the role of water molecules in mediating interactions.
Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding free energies between two ligands with much higher accuracy than docking scores. These computationally intensive methods are powerful tools for accurately predicting the impact of small chemical modifications on binding affinity, thereby guiding lead optimization with greater precision.
Future Directions and Research Perspectives for 4 Propane 1 Sulfonamido Benzoic Acid
Rational Design of Novel Analogs with Enhanced Potency and Selectivity
The rational design of new analogs of 4-(propane-1-sulfonamido)benzoic acid will be crucial for enhancing its therapeutic potential. This approach relies on a deep understanding of the structure-activity relationships (SAR) that govern the interactions of sulfonamides with their biological targets. nih.gov Key to this will be the strategic modification of the molecule's distinct components: the propane-1-sulfonamido group, the benzoic acid moiety, and the aromatic ring.
Future research will likely focus on:
Modifications of the Sulfonamide Group: The N1 position of the sulfonamide group is a prime target for substitution. Introducing various heterocyclic rings at this position has been shown to increase the potency of other sulfonamides. youtube.com
Alterations to the Benzoic Acid Group: The carboxylic acid group is essential for the activity of many sulfonamide-based drugs. Its replacement with other acidic functional groups or bioisosteres could lead to analogs with improved pharmacokinetic properties.
Substitution on the Aromatic Ring: The aromatic ring can be substituted at various positions to influence the compound's electronic properties and steric interactions with its target. Adding electron-withdrawing groups, for instance, has been shown to increase the antibacterial activity of some sulfonamides. ajchem-b.com
A systematic exploration of these modifications, guided by computational modeling and in vitro screening, will be essential for developing analogs with superior potency and selectivity.
Exploration of Emerging Therapeutic Avenues Beyond Established Sulfonamide Uses
While sulfonamides were initially recognized for their antimicrobial properties, their therapeutic applications have expanded significantly over the years. ajchem-b.comwisdomlib.org Future research into this compound and its analogs should explore a wide range of potential therapeutic uses, including:
Anticancer Agents: Many sulfonamide derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, an enzyme involved in tumor growth. ajchem-b.comresearchgate.net
Anti-inflammatory Agents: The sulfonamide scaffold is present in several anti-inflammatory drugs. ajchem-b.com Investigating the potential of this compound derivatives to modulate inflammatory pathways could lead to new treatments for a variety of inflammatory conditions.
Antiviral and Antifungal Agents: The versatility of the sulfonamide structure has led to the development of compounds with activity against various viruses and fungi. ajchem-b.com
Neurological Disorders: There is growing interest in the potential of sulfonamides to treat neurodegenerative diseases. ajchem-b.com
The exploration of these and other therapeutic areas will require a combination of high-throughput screening, in vitro and in vivo disease models, and detailed mechanistic studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogs is no exception. nih.govnih.govarxiv.org These computational tools can significantly accelerate the design and optimization process by:
Predicting Biological Activity: ML models can be trained on large datasets of known sulfonamides and their biological activities to predict the potency and selectivity of novel analogs. medwinpublishers.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for drug development. nih.gov
Optimizing ADMET Properties: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. youtube.com
By leveraging the power of AI and ML, researchers can more efficiently navigate the vast chemical space of possible this compound derivatives and prioritize the most promising candidates for synthesis and testing.
Development of Sustainable and Scalable Synthetic Routes
The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern pharmaceutical research. researchgate.netthieme-connect.com Future work on this compound and its analogs should focus on creating sustainable and scalable synthetic routes that minimize waste and reduce the use of hazardous reagents. google.com
Key areas of focus will include:
Green Chemistry Approaches: Utilizing greener solvents, such as water or deep eutectic solvents, and developing catalyst-based reactions can significantly reduce the environmental impact of synthesis. researchgate.netacs.org
Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. thieme-connect.com
By embracing these sustainable and scalable synthetic strategies, the development of novel this compound-based therapeutics can be achieved in a more environmentally responsible and economically viable manner.
Q & A
Q. How does this compound interact with carbonic anhydrase isoforms, and what structural features drive selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals that the sulfonamide group coordinates with the zinc ion in the enzyme’s active site, while the benzoic acid moiety forms hydrogen bonds with Thr199 and Glu106. Selectivity for CA-II over CA-IX is attributed to steric effects from the propane-sulfonamide chain . IC₅₀ values are determined via stopped-flow assays using 4-nitrophenyl acetate hydrolysis .
Q. What computational strategies resolve discrepancies in crystallographic data for sulfonamide-containing derivatives?
- Methodological Answer : Use SIR97 for initial phase determination via direct methods, followed by SHELXL refinement with twin-law corrections for non-merohedral twinning. Disordered propane-sulfonamide chains are modeled with split positions and restrained isotropic displacement parameters (ADPs). R-factors <5% indicate high reliability .
Q. How can metabolic stability of this compound be assessed in cytochrome P450 (CYP) isoforms?
- Methodological Answer : Incubate the compound with recombinant CYP3A4/2D6 in NADPH-fortified liver microsomes. Monitor depletion via LC-MS/MS and calculate intrinsic clearance (Cl₍ᵢₙₜ₎). Co-crystallization with CYP199A4 (PDB: 6TZR) reveals binding modes, with triazole or imidazole substituents enhancing metabolic resistance .
Q. What strategies mitigate low solubility in aqueous buffers during biological assays?
- Methodological Answer : Use co-solvents (≤5% DMSO) or prepare sodium salts by treating the carboxylic acid with NaOH. Dynamic light scattering (DLS) confirms nanoparticle formulations (e.g., PEGylated liposomes) improve bioavailability. Solubility parameters (log P = 1.8) are calculated via shake-flask methods .
Q. How do electronic effects of the sulfonamide group influence spectroscopic properties?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) correlate proton chemical shifts with electron-withdrawing effects of the sulfonamide. The sulfur’s +M effect deshields adjacent protons, observed in ¹H NMR (Δδ ~0.3 ppm vs. unsubstituted benzoic acid) .
Data Analysis and Contradictions
Q. How to address conflicting bioactivity data in enzyme inhibition studies?
- Methodological Answer : Re-evaluate assay conditions: pH (carbonic anhydrase assays require pH 7.4), ionic strength, and substrate concentrations. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm results. Contradictions may arise from compound aggregation; validate via dynamic light scattering (DLS) .
Q. What crystallographic metrics indicate reliable refinement for sulfonamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
